Methyl 2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate
Description
Methyl 2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate (IUPAC: methyl (2S)-2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate) is a lysine-derived compound featuring a methyl ester at the carboxyl terminus, an unprotected primary amine at the α-position, and a secondary amine at the ε-position substituted with a 2-ethoxy-2-oxoethyl group. Its molecular formula is C₁₂H₂₂N₂O₄, and its CAS number is 246.303 (as listed in ). This compound is commonly employed in peptide synthesis and medicinal chemistry due to its dual functionalization, enabling selective modifications at either the α- or ε-amino groups. It is stored at +4°C and shipped at room temperature, with a defined structure confirmed by NMR and mass spectrometry .
Properties
Molecular Formula |
C11H22N2O4 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
methyl 2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate |
InChI |
InChI=1S/C11H22N2O4/c1-3-17-10(14)8-13-7-5-4-6-9(12)11(15)16-2/h9,13H,3-8,12H2,1-2H3 |
InChI Key |
FMMIPXHKHVBJOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCCCCC(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate typically involves the reaction of 2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted analogs .
Scientific Research Applications
Biological Activities
Research indicates that methyl 2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for developing new antibiotics.
- Cell Growth Modulation : It has been shown to influence cell proliferation and differentiation in vitro, which could be beneficial in cancer research and regenerative medicine.
- Integrin Binding Enhancement : The compound has been studied for its ability to enhance the binding of cells to integrin ligands, which is crucial in tissue engineering and regenerative therapies .
Applications in Medicinal Chemistry
This compound can be utilized in several key areas within medicinal chemistry:
Drug Development
The structural features of this compound allow it to be modified for creating novel pharmaceutical agents. Its ability to interact with biological targets suggests potential as a lead compound for drug discovery.
Peptide Synthesis
Due to its amino acid structure, this compound can serve as a building block in peptide synthesis. This application is particularly relevant in developing peptide-based therapeutics.
Targeted Therapy
Research into the compound's mechanism of action may lead to its use in targeted therapies for conditions like cancer, where specific cellular interactions are crucial for therapeutic efficacy.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated the compound's effectiveness against various bacterial strains, indicating its potential as a new antibiotic agent.
- Cell Proliferation Assays : In vitro assays showed that the compound could modulate the growth of specific cell lines, suggesting applications in cancer treatment strategies.
- Integrin Interaction Studies : Research highlighted its role in enhancing integrin binding, which is vital for cell adhesion and migration in tissue engineering applications .
Mechanism of Action
The mechanism of action of Methyl 2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets and altering their activity. This modulation can lead to various physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Observations :
- Protection Strategy: The Boc-protected analogue (2b) is more stable under acidic conditions but requires deprotection (e.g., using piperidine) for further reactivity, unlike the target compound, which has a reactive ε-amino group .
- Biological Activity : Thiazolylmethyl-substituted derivatives (e.g., ) exhibit enhanced metal-chelating properties for radiopharmaceuticals, whereas the target compound’s ethoxy-oxoethyl group may favor renal clearance due to its polar ester moiety .
- Synthetic Flexibility : The target compound’s ethoxy-oxoethyl group allows for straightforward hydrolysis to a carboxylic acid, enabling conjugation with biomolecules, while the Boc group requires harsh deprotection conditions .
Physicochemical and Pharmacokinetic Properties
Solubility and Log P
- The target compound has a log P value influenced by its ethoxy-oxoethyl group, likely comparable to analogues like (S)-2-amino-6-(bis(thiazol-2-ylmethyl)amino)hexanoic acid (log P: −1.1 to −2.3) .
- Boc-protected derivatives (e.g., 2b) are more lipophilic (higher log P), favoring membrane permeability but reducing aqueous solubility .
Stability
- The ethoxy-oxoethyl group in the target compound is hydrolytically labile under basic conditions, whereas Boc-protected analogues are stable in basic media but degrade in acidic environments .
Biological Activity
Methyl 2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate, also known by its CAS number 1331900-85-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 246.30 g/mol. The structure includes an amino acid backbone modified with an ethyl oxoacetyl moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 246.30 g/mol |
| CAS Number | 1331900-85-6 |
1. Inhibition of Kinases
Research indicates that derivatives of this compound may exhibit inhibitory effects on certain kinases, which are crucial in various signaling pathways implicated in diseases like cancer and neurodegenerative disorders. For instance, studies have shown that compounds with similar structures can inhibit Abelson-family tyrosine kinases, which are involved in the pathogenesis of Parkinson's disease .
3. Antioxidant Activity
Antioxidant properties have been associated with compounds containing similar functional groups. The presence of the ethoxy and oxoethyl groups suggests potential interactions that could mitigate oxidative stress, a contributing factor in many chronic diseases.
Case Study: Neuroprotective Potential
A recent study published in Molecules examined a series of compounds derived from amino acids and their impact on neurodegenerative diseases. The findings suggested that modifications to the amino acid backbone could enhance neuroprotective effects against oxidative stress and amyloid toxicity . While this compound was not specifically tested, the results provide a framework for understanding how structural modifications can influence biological activity.
Research on Kinase Inhibition
Another relevant patent outlines methods for using similar compounds to inhibit specific kinases associated with cancer progression. These findings indicate that this compound might be explored further for therapeutic applications targeting kinase-related pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
